molecular formula C13H19N5 B12192222 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine

6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B12192222
M. Wt: 245.32 g/mol
InChI Key: CWOURHWCROCCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with an azepane (hexamethyleneimine) substituent at the 6-position and an ethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by further functionalization to introduce the pyridazine moiety. The azepane group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the triazole or pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a promising candidate for the development of targeted cancer therapies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Azepan-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the azepane group enhances its solubility and bioavailability, making it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

6-(azepan-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C13H19N5/c1-2-11-14-15-12-7-8-13(16-18(11)12)17-9-5-3-4-6-10-17/h7-8H,2-6,9-10H2,1H3

InChI Key

CWOURHWCROCCBD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.